L-Methionine-1-13C

Catalog No.
S1913280
CAS No.
81202-04-2
M.F
C5H11NO2S
M. Wt
150.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Methionine-1-13C

CAS Number

81202-04-2

Product Name

L-Methionine-1-13C

IUPAC Name

(2S)-2-amino-4-methylsulfanyl(113C)butanoic acid

Molecular Formula

C5H11NO2S

Molecular Weight

150.21 g/mol

InChI

InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1/i5+1

InChI Key

FFEARJCKVFRZRR-TXZHAAMZSA-N

SMILES

CSCCC(C(=O)O)N

Canonical SMILES

CSCCC(C(=O)O)N

Isomeric SMILES

CSCC[C@@H]([13C](=O)O)N

Tracer for Metabolic Studies

One primary application of L-Methionine-1-13C lies in its use as a tracer molecule for studying methionine metabolism. Because the carbon-13 isotope is heavier, it can be distinguished from the more common carbon-12 isotope using techniques like mass spectrometry . By incorporating L-Methionine-1-13C into cells or organisms, researchers can track the fate of methionine within the system. This allows them to investigate pathways involved in methionine utilization, protein synthesis, and the generation of S-adenosylmethionine (SAM), a crucial methyl donor molecule in various cellular processes .

Investigating Protein Synthesis

L-Methionine-1-13C can also be employed to study protein synthesis. Since methionine is typically the starting amino acid in newly formed polypeptides, incorporating L-Methionine-1-13C into the cellular environment allows researchers to identify newly synthesized proteins through the presence of the enriched carbon-13 isotope. This technique helps elucidate protein turnover rates, identify specific proteins being produced under different conditions, and investigate protein synthesis regulation mechanisms .

Understanding Cellular Metabolism

The use of L-Methionine-1-13C extends beyond methionine-specific pathways. The incorporation of this isotope can provide insights into broader cellular metabolic processes. By analyzing the distribution of the carbon-13 label in different metabolites, researchers can gain information on the interconnectedness of metabolic pathways and how methionine contributes to the overall cellular energy and biosynthetic needs .

L-Methionine-1-13C is a stable isotope-labeled form of the amino acid L-methionine, which is classified as an essential α-amino acid. It contains a carboxyl group, an amino group, and a side chain that includes a sulfur atom, making it a nonpolar, aliphatic amino acid. The presence of the carbon-13 isotope at the first carbon position distinguishes L-methionine-1-13C from its natural counterpart, enabling its use in various biochemical studies and applications. This compound plays a crucial role in protein synthesis and is involved in several metabolic pathways, including the synthesis of S-adenosylmethionine, homocysteine, and cysteine .

Typical of methionine. Notably, it can undergo transsulfuration reactions to form cystathionine when reacting with cysteine. This reaction is catalyzed by enzymes such as cystathionine-γ-synthase and cystathionine-β-lyase. Furthermore, L-methionine can be converted to homocysteine through the action of homocysteine methyltransferase . The incorporation of the carbon-13 isotope allows for tracking and studying these metabolic pathways using nuclear magnetic resonance spectroscopy or mass spectrometry.

L-Methionine-1-13C exhibits biological activity similar to that of natural L-methionine. It plays a vital role in protein synthesis and acts as a precursor for several important biomolecules, including S-adenosylmethionine, which serves as a methyl donor in various methylation reactions. Additionally, it contributes to the synthesis of other sulfur-containing compounds and is essential for maintaining proper cellular function and metabolism .

The synthesis of L-methionine-1-13C can be achieved through several methods:

  • Isotopic Enrichment: L-methionine can be synthesized using isotopically labeled precursors that incorporate carbon-13 during biosynthesis.
  • Chemical Synthesis: Traditional synthetic routes for L-methionine involve starting materials such as acrolein and methanethiol, followed by various chemical transformations to yield the desired amino acid. For isotopically labeled forms, specific conditions are applied to ensure the incorporation of carbon-13 .

L-Methionine-1-13C has diverse applications in research and industry:

  • Metabolic Studies: It is widely used in metabolic labeling experiments to track metabolic pathways involving sulfur-containing amino acids.
  • Nuclear Magnetic Resonance Spectroscopy: The carbon-13 label allows researchers to study protein structures and dynamics through advanced spectroscopic techniques.
  • Nutritional Research: It aids in understanding the role of methionine in human health and nutrition .

Interaction studies involving L-methionine-1-13C focus on its role in various biochemical pathways. For instance, it has been shown to interact with enzymes involved in its metabolism, influencing processes such as methylation and transsulfuration. These studies often utilize isotopic labeling to elucidate the mechanisms behind these interactions and their physiological implications .

L-Methionine-1-13C shares similarities with several other amino acids and compounds. Below is a comparison highlighting its uniqueness:

CompoundStructureKey Features
L-MethionineC5H11NO2SEssential amino acid; precursor for S-adenosylmethionine
L-CysteineC3H7NO2SContains sulfur; involved in protein structure and function
L-HomocysteineC4H9NO2SIntermediate in methionine metabolism; linked to cardiovascular health
S-AdenosylmethionineC14H19N5O5SMajor methyl donor; involved in numerous methylation reactions

L-Methionine-1-13C's uniqueness lies primarily in its isotopic labeling, which provides valuable insights into metabolic processes that are not possible with non-labeled counterparts .

XLogP3

-1.9

Sequence

M

Wikipedia

L-(1-~13~C)Methionine

Dates

Modify: 2023-08-16

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